![molecular formula C8H10BrN3 B176152 N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide CAS No. 138888-98-9](/img/structure/B176152.png)
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide
Overview
Description
N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a formimidamide group attached to the nitrogen atom of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Preparation Methods
The synthesis of N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide typically involves the reaction of 5-bromo-2-aminopyridine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form N’-(5-bromopyridin-2-yl)-N,N-dimethylformamide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: The formimidamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include polar aprotic solvents like dimethyl sulfoxide or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include substituted pyridines, formamides, and amines .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic activities, including:
- Anti-inflammatory agents
- Anticancer compounds
- Antimicrobial agents
For instance, a study demonstrated that derivatives of this compound exhibited potent anticancer activity against HepG-2 and MCF-7 cell lines, with IC50 values of 1.19 µg/mL and 3.46 µg/mL, respectively .
Mechanism of Action
The compound interacts with biological macromolecules, influencing biochemical pathways such as signal transduction and gene expression. The bromine atom's presence enhances its binding affinity to enzyme active sites, leading to effective inhibition or modulation of target activities.
Biological Studies
Enzyme Inhibition and Receptor Modulation
Research has shown that this compound can act as an enzyme inhibitor. It has been utilized in studies to evaluate its effects on various biological targets, contributing to our understanding of disease mechanisms and potential treatments.
Case Study: Antimicrobial Activity
In a specific evaluation of antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant activity against strains such as Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development .
Material Science
Organic Electronics
The compound is utilized in the development of organic electronic materials, particularly:
- Organic Light Emitting Diodes (OLEDs)
- Organic Photovoltaics (OPVs)
Its unique electronic properties make it suitable for these applications, where it can enhance the efficiency and performance of devices.
Agrochemicals
Synthesis of Crop Protection Agents
this compound is also employed in the synthesis of agrochemicals such as herbicides and fungicides. Its ability to interact with biological systems allows for the development of effective crop protection products that can mitigate pest damage while being environmentally sustainable.
Data Table: Applications Overview
Application Area | Specific Uses | Notable Findings |
---|---|---|
Medicinal Chemistry | Building block for pharmaceuticals | Potent anticancer activity (IC50 values reported) |
Biological Studies | Enzyme inhibitors and receptor modulators | Significant antimicrobial activity against pathogens |
Material Science | OLEDs and OPVs | Enhanced electronic properties |
Agrochemicals | Synthesis of herbicides and fungicides | Effective crop protection solutions |
Mechanism of Action
The mechanism of action of N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the formimidamide group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound can interfere with various biochemical pathways, including signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide can be compared with other pyridine derivatives, such as:
N-(5-Bromopyridin-2-yl)-2-chloroacetamide: This compound has a chloroacetamide group instead of a formimidamide group, which affects its reactivity and biological activity.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: This Schiff-base compound has an iminomethyl group attached to the pyridine ring, leading to different chemical properties and applications.
N-(Pyridin-2-yl)amides:
The uniqueness of N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other pyridine derivatives.
Biological Activity
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a brominated pyridine ring, which is essential for its biological interactions. The molecular formula is CHBrN, and its structure allows for various chemical reactions, including substitution and oxidation, which are crucial for its reactivity in biological systems.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromine atom at the 5-position of the pyridine ring enhances the compound's ability to bind to active sites of target proteins, leading to modulation of enzymatic activity. This interaction can inhibit or activate various biochemical pathways, including those involved in:
- Signal Transduction : Modulating pathways that control cell growth and differentiation.
- Gene Expression : Influencing the transcriptional activity of certain genes.
- Metabolic Processes : Affecting metabolic pathways crucial for cellular function.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. A notable study evaluated its effects on various cancer cell lines, revealing promising results:
Cell Line | Concentration (µM) | Viability (%) | IC (µM) |
---|---|---|---|
Hs578t | 10 | 65 | 15 |
MCF-7 | 30 | 40 | 10 |
A549 | 10 | 50 | 12 |
These results suggest that the compound effectively reduces cell viability in a dose-dependent manner, particularly in breast and lung cancer cell lines .
Enzyme Inhibition Studies
Another area of research focuses on this compound's role as an enzyme inhibitor. It has been shown to inhibit certain kinases involved in cancer progression:
Enzyme | Inhibition Type | IC (µM) |
---|---|---|
CDK9 | Competitive | 8 |
EGFR | Non-competitive | 20 |
The inhibition of CDK9 is particularly noteworthy as it plays a critical role in regulating transcription and cell cycle progression, making it a target for cancer therapy .
Study on Antimicrobial Properties
In addition to anticancer activity, this compound has been investigated for its antimicrobial properties. A study demonstrated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings indicate potential applications in developing new antimicrobial agents .
Properties
IUPAC Name |
N'-(5-bromopyridin-2-yl)-N,N-dimethylmethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-12(2)6-11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPIAUFTPZZJFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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